molecular formula C18H25N6O12P B13744705 Cytidylyl-(3'-5')-cytidine CAS No. 2536-99-4

Cytidylyl-(3'-5')-cytidine

Cat. No.: B13744705
CAS No.: 2536-99-4
M. Wt: 548.4 g/mol
InChI Key: PTLMIIUMLITBQT-NCOIDOBVSA-N
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Description

Cytidylyl-(3’-5’)-cytidine is a dinucleotide composed of two cytidine molecules linked by a phosphodiester bond between the 3’ hydroxyl group of one cytidine and the 5’ phosphate group of the other. This compound is a type of oligonucleotide and plays a significant role in various biological processes, particularly in the synthesis and function of RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cytidylyl-(3’-5’)-cytidine typically involves the chemical coupling of two cytidine molecules. The process begins with the protection of the hydroxyl groups of cytidine to prevent unwanted reactions. The 5’ hydroxyl group of one cytidine is then phosphorylated using a phosphorylating agent such as phosphoramidite. The 3’ hydroxyl group of the second cytidine is deprotected and coupled with the phosphorylated cytidine under conditions that promote the formation of the phosphodiester bond. Common reagents used in this process include phosphoramidite, tetrazole, and acetonitrile.

Industrial Production Methods

Industrial production of Cytidylyl-(3’-5’)-cytidine follows similar synthetic routes but on a larger scale. Automated synthesizers are often employed to increase efficiency and yield. The process involves multiple cycles of coupling, oxidation, and deprotection steps, followed by purification using high-performance liquid chromatography (HPLC) to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Cytidylyl-(3’-5’)-cytidine can undergo various chemical reactions, including hydrolysis, oxidation, and substitution. Hydrolysis of the phosphodiester bond can occur under acidic or basic conditions, leading to the formation of individual cytidine molecules. Oxidation reactions can modify the nucleobases, while substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophilic reagents such as amines or thiols.

Major Products Formed

    Hydrolysis: Cytidine and cytidine monophosphate.

    Oxidation: Oxidized cytidine derivatives.

    Substitution: Substituted cytidine derivatives.

Scientific Research Applications

Cytidylyl-(3’-5’)-cytidine has numerous applications in scientific research:

    Chemistry: Used as a model compound to study the properties and reactions of oligonucleotides.

    Biology: Plays a role in the synthesis and function of RNA, making it valuable in studies of gene expression and regulation.

    Medicine: Investigated for its potential therapeutic applications, including as an antiviral agent and in the development of nucleic acid-based drugs.

    Industry: Utilized in the production of synthetic RNA for research and therapeutic purposes.

Mechanism of Action

The mechanism of action of Cytidylyl-(3’-5’)-cytidine involves its incorporation into RNA molecules, where it participates in various biological processes. The compound can interact with enzymes involved in RNA synthesis and degradation, influencing the stability and function of RNA. It can also serve as a substrate for ribonucleases, which cleave the phosphodiester bond and release cytidine molecules.

Comparison with Similar Compounds

Similar Compounds

    Uridylyl-(3’-5’)-uridine: Similar structure but contains uridine instead of cytidine.

    Adenylyl-(3’-5’)-adenosine: Contains adenosine instead of cytidine.

    Guanylyl-(3’-5’)-guanosine: Contains guanosine instead of cytidine.

Uniqueness

Cytidylyl-(3’-5’)-cytidine is unique due to its specific nucleobase composition, which influences its interactions with enzymes and other molecules. Its role in RNA synthesis and function distinguishes it from other dinucleotides, making it a valuable compound in various research and therapeutic applications.

Properties

CAS No.

2536-99-4

Molecular Formula

C18H25N6O12P

Molecular Weight

548.4 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C18H25N6O12P/c19-9-1-3-23(17(29)21-9)15-12(27)11(26)8(35-15)6-33-37(31,32)36-14-7(5-25)34-16(13(14)28)24-4-2-10(20)22-18(24)30/h1-4,7-8,11-16,25-28H,5-6H2,(H,31,32)(H2,19,21,29)(H2,20,22,30)/t7-,8-,11-,12-,13-,14-,15-,16-/m1/s1

InChI Key

PTLMIIUMLITBQT-NCOIDOBVSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=CC(=NC4=O)N)CO)O)O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=NC4=O)N)CO)O)O

Origin of Product

United States

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